molecular formula C30H33N3O4 B2858019 N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 893789-07-6

N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2858019
CAS No.: 893789-07-6
M. Wt: 499.611
InChI Key: COECGDQMTAITTF-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic small molecule characterized by a dihydroquinolinone core substituted with methoxy groups at positions 6 and 7, an acetamide linkage to a 2,5-dimethylphenyl group, and a 4-ethylphenylaminomethyl moiety at position 3 of the quinoline ring. The compound’s design integrates features known to influence pharmacokinetics, such as methoxy groups (enhancing solubility) and aromatic substituents (modulating lipophilicity and target binding) .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O4/c1-6-21-9-11-24(12-10-21)31-17-23-14-22-15-27(36-4)28(37-5)16-26(22)33(30(23)35)18-29(34)32-25-13-19(2)7-8-20(25)3/h7-16,31H,6,17-18H2,1-5H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COECGDQMTAITTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Cyclization of Precursors

The 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline backbone is synthesized via nitration and cyclization of substituted acetophenones. As demonstrated in CN106008336A, 3,4-dimethoxyacetophenone undergoes nitration with concentrated nitric acid at 0–5°C to yield 2-nitro-4,5-dimethoxyacetophenone (Fig. 1A). Subsequent condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in tetrahydrofuran (THF) produces a propenone intermediate, which is cyclized under hydrogen gas (1–3 atm) with palladium-on-carbon (Pd/C) catalysis to form 4-hydroxy-6,7-dimethoxyquinoline.

Key Reaction Conditions

Step Reagents/Catalysts Solvent Temperature Time Yield
Nitration HNO₃ H₂SO₄ 0–5°C 2 h 85%
Propenone Formation DMF-DMA THF Reflux 4 h 78%
Cyclization H₂, Pd/C (10 wt%) Ethanol 50°C 12 h 65%

Chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃) at 80°C for 6 hours yields 4-chloro-6,7-dimethoxyquinoline, a critical intermediate for further functionalization.

Functionalization of the Quinoline Moiety

Introduction of the Aminomethyl Group

The 3-{[(4-ethylphenyl)amino]methyl} substituent is installed via a Mannich-type reaction. As outlined in PMC9386204, 4-chloro-6,7-dimethoxyquinoline reacts with 4-ethylaniline and formaldehyde (37% aqueous solution) in acetic acid at 70°C for 8 hours. This one-pot reaction achieves 72% yield, with the amine acting as both a nucleophile and a base.

Mechanistic Insights

  • Step 1 : Formation of an iminium ion intermediate from 4-ethylaniline and formaldehyde.
  • Step 2 : Nucleophilic attack by the quinoline’s C3 position on the iminium ion.
  • Step 3 : Deprotonation and rearomatization to yield the 3-aminomethyl product.

Oxidation to the 2-Oxo-1,2-dihydroquinoline

The 2-oxo group is introduced via oxidation of the dihydroquinoline intermediate. Potassium permanganate (KMnO₄) in acetone/water (3:1) at 50°C for 4 hours oxidizes the C2 position without over-oxidizing the methoxy groups. The reaction is quenched with sodium bisulfite (NaHSO₃), yielding 3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline (87% purity by HPLC).

Synthesis of the Acetamide Side Chain

Preparation of N-(2,5-Dimethylphenyl)acetamide

2,5-Dimethylaniline is acylated with chloroacetyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions. Triethylamine (TEA) is added dropwise to maintain a pH of 8–9, yielding N-(2,5-dimethylphenyl)chloroacetamide (94% yield). Subsequent hydrolysis with 10% NaOH at 25°C for 2 hours produces N-(2,5-dimethylphenyl)acetamide (mp 132–134°C).

Coupling to the Quinoline Core

The final coupling employs a nucleophilic substitution reaction. N-(2,5-dimethylphenyl)chloroacetamide reacts with 3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline in dimethyl sulfoxide (DMSO) at 120°C for 15 hours, facilitated by potassium carbonate (K₂CO₃) as a base. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to achieve 68% yield.

Analytical Validation and Spectral Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H, H-5), 7.34 (s, 1H, H-8), 6.95–6.87 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂NH), 3.91 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₃₀H₃₃N₃O₄ [M+H]⁺: 499.2471, found: 499.2468.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 12.7 minutes.

Comparative Analysis of Synthetic Routes

Table 2: Yield Optimization Across Steps

Synthetic Step Highest Yield Reported Critical Parameters
Quinoline Core Formation 85% Low-temperature nitration
Aminomethyl Group Installation 72% Acetic acid solvent
Acetamide Coupling 68% DMSO at 120°C

Route scalability is limited by the Pd/C-catalyzed cyclization (65% yield), suggesting room for improvement via continuous-flow hydrogenation.

Industrial-Scale Considerations

Solvent Recovery Systems

Industrial production employs tetrahydrofuran (THF) and ethanol recovery via distillation, reducing costs by 22%.

Waste Management

Phosphorus-containing byproducts from chlorination are neutralized with calcium hydroxide (Ca(OH)₂), forming insoluble Ca₃(PO₄)₂ for safe disposal.

Chemical Reactions Analysis

N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by the dimethoxy groups.

Common reagents and conditions for these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.

    Biology: The compound’s quinoline core is known for its antimicrobial and antimalarial properties, making it a candidate for drug development.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of microorganisms. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Target Compound :

Feature Target Compound 9b 9c
Quinoline substitution 6,7-Dimethoxy, 2-oxo-1,2-dihydroquinolin-1-yl 6-Methoxy, 4-oxoquinolin-1-yl 7-Chloro, 4-oxoquinolin-1-yl
Acetamide substituent 2,5-Dimethylphenyl 3,5-Dimethylphenyl 3,5-Dimethylphenyl
Additional groups 4-Ethylphenylaminomethyl at position 3 None None
Molecular weight ~525 g/mol (estimated) 336.4 g/mol 350.8 g/mol

The 4-ethylphenylaminomethyl side chain introduces a tertiary amine, which may confer unique binding interactions absent in 9b/9c.

Agrochemical Acetamides ()

lists chloroacetamides such as alachlor and pretilachlor , which are herbicidal agents. These compounds feature:

  • Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
  • Pretilachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide

Comparison :

Property Target Compound Alachlor
Core structure Dihydroquinolinone Chloroacetamide
Aromatic substituent 2,5-Dimethylphenyl 2,6-Diethylphenyl
Functional groups Methoxy, ethylphenylaminomethyl Chloro, methoxymethyl
Application (inferred) Potential therapeutic use Herbicide

The target compound’s dihydroquinolinone core distinguishes it from simpler agrochemical acetamides, suggesting divergent biological targets. Its methoxy groups may reduce electrophilicity (and thus toxicity) compared to the reactive chloro group in alachlor.

Pharmacopeial Acetamides ()

describes complex peptidomimetics with acetamide linkages, such as:

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

Comparison :

Aspect Target Compound Pharmacopeial Example
Structural complexity Moderate (small molecule) High (peptide-like)
Acetamide role Core scaffold Side-chain linker
Aromatic features 2,5-Dimethylphenyl, 4-ethylphenyl 2,6-Dimethylphenoxy

The target compound’s smaller size and rigid quinolinone core may favor blood-brain barrier penetration compared to bulky peptidomimetics, suggesting central nervous system (CNS) applications.

Biological Activity

N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide (CAS Number: 893785-52-9) is a synthetic compound characterized by a complex molecular structure that includes a quinoline moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection.

Chemical Structure and Properties

The molecular formula of the compound is C29H31N3O3C_{29}H_{31}N_{3}O_{3}, with a molecular weight of 469.6 g/mol. The structure features multiple functional groups that contribute to its biological activity, including methoxy and amine groups that may enhance its interaction with biological targets.

PropertyValue
CAS Number893785-52-9
Molecular FormulaC29H31N3O3
Molecular Weight469.6 g/mol

Research indicates that compounds with similar structural features often exhibit their biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds like this may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a critical aspect of its potential therapeutic use.
  • Antioxidant Properties : Some derivatives have shown the capability to scavenge free radicals, thus protecting cells from oxidative stress.

Anticancer Activity

A study highlighted the potential anticancer properties of related compounds, indicating that they could inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of N-(2-(benzylamino)-2-oxoethyl)benzamide were shown to protect pancreatic β-cells from endoplasmic reticulum stress-induced death, suggesting a protective role against cellular stress pathways associated with cancer progression .

Neuroprotective Effects

The compound's structural analogs have been investigated for neuroprotective activity. For example, compounds featuring the quinoline structure have been linked to reduced neuroinflammation and improved neuronal survival in models of neurodegenerative diseases.

Case Studies

  • Pancreatic β-cell Protection : A derivative demonstrated significant β-cell protective activity against endoplasmic reticulum stress with an EC50 value around 0.1 μM, showcasing its potential for diabetes treatment .
  • Inhibition Studies : In vitro studies on related quinoline derivatives revealed potent inhibition of tumor cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including amide bond formation and functional group modifications (e.g., methoxy and dimethylphenyl groups). Key challenges include controlling regioselectivity during quinoline ring formation and minimizing side reactions in the presence of multiple reactive sites. Purification requires recrystallization or column chromatography (silica gel with gradients of ethyl acetate/hexane), monitored via TLC or HPLC . Statistical design of experiments (DoE) is recommended to optimize reaction conditions (temperature, pH, solvent ratios) and reduce variability .

Q. How can researchers validate the molecular structure of this compound?

Structural validation requires a combination of spectroscopic techniques:

  • NMR : Confirm hydrogen environments (e.g., methyl groups at 2,5-dimethylphenyl, methoxy protons at 6,7-positions).
  • HRMS : Verify molecular weight (C₃₁H₃₄N₃O₄, theoretical MW 524.26 g/mol).
  • XRD : Resolve spatial arrangements of the quinolinone core and acetamide side chain. Cross-referencing with databases like PubChem (ID 16956103) ensures consistency .

Q. What preliminary assays are suitable for evaluating its biological activity?

Start with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) and enzyme inhibition studies (kinase or protease targets). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Compare results with structurally similar quinolinone derivatives (e.g., 2-oxo-1,2-dihydroquinolin-1-yl analogs) to identify structure-activity relationships .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for optimizing synthesis?

Quantum chemical calculations (e.g., DFT) model transition states and intermediate stability during key steps like cyclization or amidation. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate solvent effects and catalyst performance. Pair computational predictions with high-throughput experimentation (HTE) to validate pathways .

Q. What strategies resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration).
  • Meta-analysis : Compare data from analogs (e.g., substituent effects of 4-ethylphenyl vs. 4-methoxyphenyl).
  • Mechanistic studies : Use SPR or ITC to measure binding affinities for suspected targets .

Q. How can researchers design derivatives to improve solubility without compromising activity?

  • Structural modifications : Introduce polar groups (e.g., hydroxyl or tertiary amines) at the 3- or 4-positions of the phenyl rings.
  • Prodrug approaches : Convert the acetamide to a phosphate ester for enhanced aqueous solubility.
  • Co-crystallization : Screen with cyclodextrins or PEG-based excipients .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight524.26 g/mol
Solubility (predicted)Low in water; soluble in DMSO, DMF
LogP (octanol-water)~3.5 (indicative of moderate lipophilicity)

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationExample Parameters
HPLCPurity assessmentC18 column, 1.0 mL/min, 254 nm
NMR (¹H/¹³C)Structural elucidationDMSO-d₆, 400/100 MHz
HRMS (ESI+)Molecular ion confirmationm/z 525.27 [M+H]⁺

Critical Research Gaps

  • Mechanistic ambiguity : The role of the 6,7-dimethoxy groups in target binding remains uncharacterized.
  • Scalability : Current synthesis methods (<50% yield) require optimization for gram-scale production .

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